

Validating the Strength of Diiodoacetylene Halogen Bonds: A Comparative Guide

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Compound of Interest

Compound Name: *Diiodoacetylene*

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This guide provides an objective comparison of **diiodoacetylene** (C_2I_2) as a halogen bond (XB) donor against other common alternatives. The information presented is supported by experimental and computational data to validate the strength and utility of **diiodoacetylene** in crystal engineering and supramolecular chemistry.

Introduction to Diiodoacetylene as a Halogen Bond Donor

Diiodoacetylene is a linear, ditopic halogen bond donor notable for its compact size and the strong electrophilic character of its iodine atoms.^[1] The sp-hybridization of the carbon atoms in the acetylene backbone leads to a significant electron-withdrawing effect, which enhances the positive electrostatic potential (σ -hole) on the iodine atoms.^[2] This pronounced σ -hole makes **diiodoacetylene** a potent XB donor, capable of forming strong and highly directional interactions with a variety of halogen bond acceptors.^[1]

Comparative Analysis of Halogen Bond Strength

The strength of a halogen bond is influenced by several factors, including the polarizability of the halogen atom, the electron-withdrawing nature of the scaffold, and the nature of the halogen bond acceptor. To provide a clear comparison, this section presents quantitative data from crystallographic studies and computational analyses.

Crystallographic Data Comparison

The table below summarizes key geometric parameters from single-crystal X-ray diffraction studies of co-crystals formed between **diiodoacetylene** and other diiodo XB donors with common halogen bond acceptors. Shorter halogen bond distances (relative to the sum of the van der Waals radii) and angles closer to 180° are indicative of stronger interactions.

| Halogen Bond Donor | Halogen Bond Acceptor | Donor-Acceptor System | I···N/O Distance (Å) | C-I···N/O Angle (°) | Reference |
|------------------------------|---------------------------------------|--|----------------------|---------------------|-----------|
| Diiodoacetylene | Pyrazine | C ₂ I ₂ ···Pyrazine | 2.832 | 178.0 | [3] |
| Diiodoacetylene | 1,4-Diazabicyclo[4.3.0]octane (DABCO) | C ₂ I ₂ ···DABCO | 2.715 | 179.3 | [3] |
| Diiodoacetylene | Dimethylformamide (DMF) | C ₂ I ₂ ···DMF | 2.834 | 173.8 | [3] |
| 1,4-Diiodotetrafluorobenzene | Pyrazine | C ₆ F ₄ I ₂ ···Pyrazine | 2.895 | 176.9 | [4] |
| 1,4-Diiodotetrafluorobenzene | 1,4-Diazabicyclo[4.3.0]octane (DABCO) | C ₆ F ₄ I ₂ ···DABCO | 2.784 | 178.1 | [4] |
| 1,4-Diiodobenzene | Pyridine | C ₆ H ₄ I ₂ ···Pyridine | 2.814 | 177.3 | [5] |

Computational Data Comparison

Computational studies provide valuable insights into the interaction energies of halogen bonds. The following table presents calculated interaction energies (in kcal/mol) for complexes of

diiodoacetylene and other XB donors with various acceptors. Higher negative interaction energies indicate stronger bonds.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) | Computational Method | Reference |
|------------------------------|-----------------------------|-------------------------------|----------------------|-----------|
| Bromoacetylene | Chloride (Cl ⁻) | -11.62 | B3LYP/6-31G* | [6] |
| Iodobenzene | Fluoride (F ⁻) | -29.8 | ωB97XD/aug-cc-pVTZ | [2] |
| Iodobenzene | Chloride (Cl ⁻) | -12.6 | ωB97XD/aug-cc-pVTZ | [2] |
| 1,4-Diiodotetrafluorobenzene | Fluoride (F ⁻) | -49.4 | ωB97XD/aug-cc-pVTZ | [2] |
| 1,4-Diiodotetrafluorobenzene | Thiocarbonyl | -7.55 | [7] | |
| Iodopentafluorobenzene | Fluoride (F ⁻) | -49.3 | ωB97XD/aug-cc-pVTZ | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments used to characterize the strength of **diiodoacetylene** halogen bonds.

Co-crystallization via Slow Evaporation

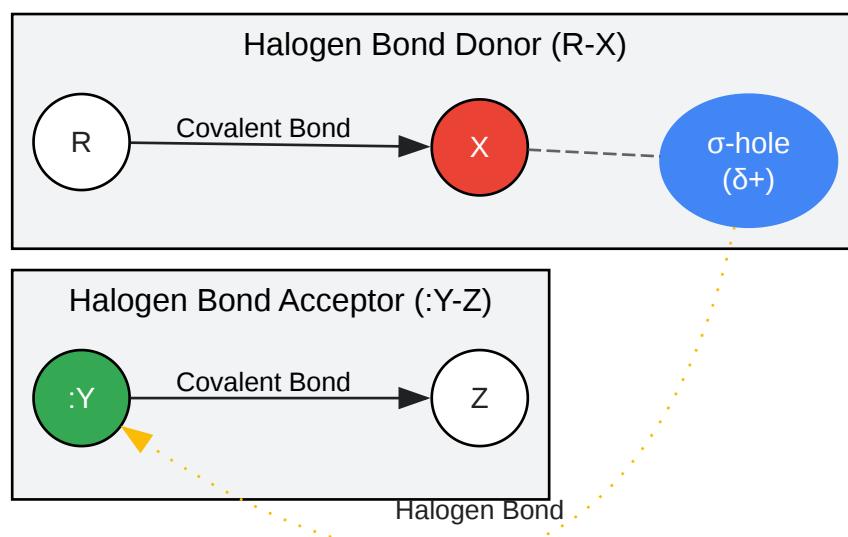
- Preparation of Solutions: Prepare equimolar solutions of **diiodoacetylene** and the chosen halogen bond acceptor in a suitable solvent (e.g., chloroform, dichloromethane, or a mixture thereof). The concentration should be in the range of 5-10 mM.
- Mixing: Combine the two solutions in a small, clean vial.

- Crystallization: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. Protect the vial from light, as **diiodoacetylene** can be light-sensitive.
- Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
- Analysis: Analyze the crystals using single-crystal X-ray diffraction to determine the crystal structure and the geometric parameters of the halogen bond.

NMR Titration

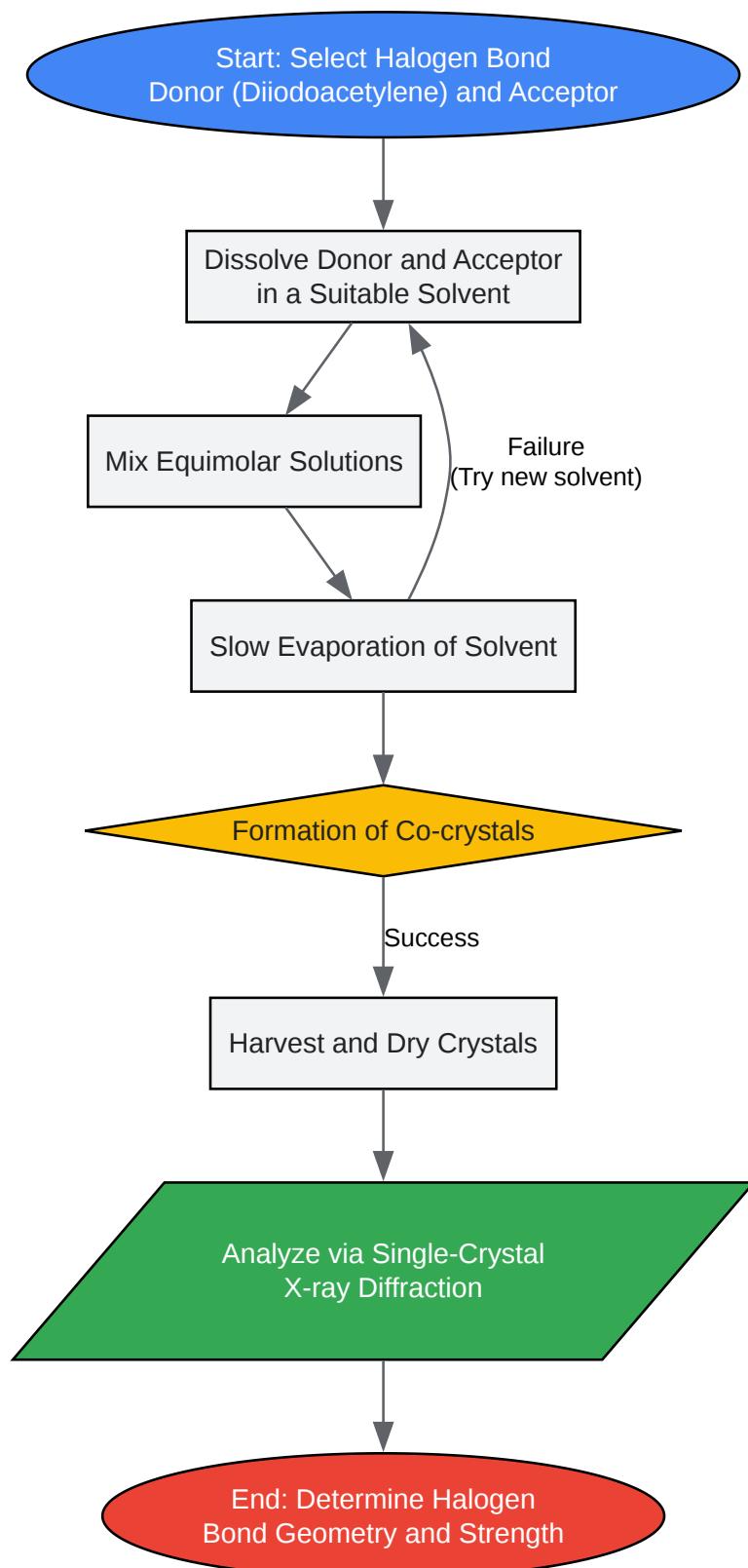
- Sample Preparation: Prepare a stock solution of the halogen bond acceptor (e.g., a pyridine derivative) in a deuterated solvent (e.g., CDCl_3) at a known concentration (e.g., 1 mM).
- Initial Spectrum: Record the ^1H or ^{13}C NMR spectrum of the acceptor solution.
- Titration: Prepare a stock solution of **diiodoacetylene** in the same deuterated solvent. Add small aliquots of the **diiodoacetylene** solution to the NMR tube containing the acceptor solution.
- Spectral Acquisition: Record the NMR spectrum after each addition of **diiodoacetylene**.
- Data Analysis: Monitor the chemical shift changes of the acceptor's protons or carbons upon addition of **diiodoacetylene**. The binding constant (K_a), which is a measure of the halogen bond strength in solution, can be determined by fitting the titration data to a suitable binding isotherm model.

Visualizing Halogen Bonding Concepts and Workflows



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Caption: The σ -hole concept in halogen bonding.



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Caption: Experimental workflow for co-crystallization.

| | | |
|---|--|---|
| Diiodoacetylene (C_2I_2) | Strong σ -hole due to $C(sp)-I$ bond |  |
| | Linear and compact geometry | |
| | Forms strong, directional bonds | |
| 1,4-Diodotetrafluorobenzene ($C_6F_4I_2$) | Strong σ -hole due to fluorine substitution |  |
| | Rigid, planar geometry | |
| | Well-established, versatile donor | |

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Caption: Key feature comparison of halogen bond donors.

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